molecular formula C8H8N2O B11923172 2,7-Dimethyloxazolo[4,5-c]pyridine

2,7-Dimethyloxazolo[4,5-c]pyridine

Cat. No.: B11923172
M. Wt: 148.16 g/mol
InChI Key: CRVDPCHGHRRYBO-UHFFFAOYSA-N
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Description

2,7-Dimethyloxazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of oxazolo-pyridines. This compound is characterized by its fused ring structure, which includes both an oxazole and a pyridine ring. The presence of these rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyloxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of 4,6-dimethyl-2-oxonicotinic nitrile, amide, or ethyl ester with p-bromophenacyl bromide. This reaction produces N-alkyl isomers, which then cyclize in the presence of mineral acids to form oxazolo[3,2-a]pyridinium cations . These cations can undergo further transformations to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyloxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo-pyridine oxides, while substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.

Scientific Research Applications

2,7-Dimethyloxazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dimethyloxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2,7-Dimethyloxazolo[4,5-c]pyridine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2,7-dimethyl-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C8H8N2O/c1-5-3-9-4-7-8(5)11-6(2)10-7/h3-4H,1-2H3

InChI Key

CRVDPCHGHRRYBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1OC(=N2)C

Origin of Product

United States

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